1-(2,2-Dimethoxyethyl)-1H-pyrrole
Overview
Description
1-(2,2-Dimethoxyethyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds This compound is characterized by the presence of a pyrrole ring substituted with a 2,2-dimethoxyethyl group
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents such as lithium aluminum hydride.
Substitution: The 2,2-dimethoxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxaldehyde derivatives, while substitution reactions can produce a variety of substituted pyrroles.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound can be used in the study of biological processes involving pyrrole derivatives. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the pharmacological properties of pyrrole derivatives has shown potential for developing new therapeutic agents. This compound may be investigated for its potential medicinal properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation and substitution. These reactions can alter the structure and function of target molecules, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,2-Dimethoxyethyl)-1H-indole: This compound has a similar structure but with an indole ring instead of a pyrrole ring. The presence of the indole ring can impart different chemical and biological properties.
This compound-2-carboxaldehyde: This derivative has an additional formyl group, which can significantly alter its reactivity and applications.
2,2-Dimethoxyethylamine: While not a pyrrole derivative, this compound shares the 2,2-dimethoxyethyl group and can be used in similar synthetic applications.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPYGFRXGDLMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377463 | |
Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93217-61-9 | |
Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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